2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and an acetamide moiety at position 2. The acetamide is further functionalized with an azepane (7-membered cyclic amine) group. Thiadiazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., Akt ), cytotoxicity , and neuroprotective effects .
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-11(2)9-13-16-17-14(20-13)15-12(19)10-18-7-5-3-4-6-8-18/h11H,3-10H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIPPJATOJKRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where the azepane acts as a nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially forming amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. For instance, compounds from this family have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of caspase pathways . The specific compound may share similar mechanisms due to its structural analogies.
Neuroprotective Effects
Thiadiazole derivatives are recognized for their neuroprotective activities. Studies indicate that these compounds can protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . The potential neuroprotective effects of 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide warrant further investigation.
Anti-inflammatory Properties
Compounds containing the thiadiazole structure have demonstrated anti-inflammatory effects by modulating inflammatory pathways and cytokine production . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Thiadiazole Derivatives in Cancer Therapy
A study highlighted the efficacy of thiadiazole derivatives in inhibiting cancer cell proliferation. These compounds were found to significantly reduce cell viability in various cancer cell lines, showcasing their potential as therapeutic agents . The study emphasizes the need for further exploration into specific derivatives like this compound.
Case Study 2: Neuroprotective Mechanisms
In another research effort focusing on neuroprotection, thiadiazole analogs were shown to exert protective effects against ischemic injury in neuronal cells. The mechanisms involved included the inhibition of apoptotic pathways and reduction of reactive oxygen species (ROS) levels . This aligns with the expected profile of this compound.
Mechanism of Action
The exact mechanism of action of 2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents, physical properties, and biological activities:
Key Observations:
- Azepane vs. Aromatic Substituents: The azepane group in the target compound introduces a bulky, nitrogen-containing heterocycle. This contrasts with aromatic substituents (e.g., 4-chlorophenyl , 3-fluorophenyl ) or fused heterocycles (e.g., triazinoquinazolinyl ), which may prioritize π-π interactions or planar binding. Azepane’s flexibility and basic amine could enhance solubility or enable hydrogen bonding .
- Thio-Linked vs.
Biological Activity
2-(azepan-1-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the Azepane Ring : The azepane moiety is synthesized through cyclization reactions involving appropriate precursors.
- Thiadiazole Incorporation : The thiadiazole ring is introduced via nucleophilic substitution reactions.
- Final Coupling : The acetamide group is added to complete the synthesis.
The overall yield and purity can be optimized by adjusting reaction conditions such as temperature and using catalysts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : It significantly reduces cell viability in cancer cells compared to control groups.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, leading to reduced proliferation rates.
A comparative analysis of its efficacy against standard chemotherapeutic agents shows promising results.
| Cancer Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HeLa | 12 | 15 (Doxorubicin) |
| MCF7 | 10 | 14 (Tamoxifen) |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase isoforms, which are implicated in various physiological processes and disease states.
- Receptor Modulation : The compound may modulate receptor signaling pathways associated with apoptosis and cell survival.
Case Studies
- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of several thiadiazole derivatives, including our compound. The results indicated that it had superior activity compared to many existing antibiotics .
- Anticancer Research : Another investigation focused on the anticancer effects of thiadiazole derivatives on breast cancer cells, showing that treatment with the compound led to significant reductions in tumor growth in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
